molecular formula C7H14N2O B2640887 2-(Cyclopentylamino)acetamide CAS No. 192811-47-5

2-(Cyclopentylamino)acetamide

Cat. No. B2640887
Key on ui cas rn: 192811-47-5
M. Wt: 142.202
InChI Key: JTBBPRCNRPLJRX-UHFFFAOYSA-N
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Patent
US05830896

Procedure details

To a solution of spiro[isobenzofuran-1(3H),4'-piperidine](14 g) in dichloromethane (160 ml) triethylamine (11 ml) was added. After cooling to 10° C. a solution of chloroacetylchloride (8 ml) in dichloromethane (10 ml) was added dropwise during 20 minutes. The reaction mixture was finally allowed to reach room temperature. the mixture was subsequently filtered through silica gel (eluted with ethyl acetate/n-heptane 60:40) affording 12 g of the α-chloroacetamide derivative. A mixture of the thus obtained α-chloroacetamide derivative (1.4 g) and cyclopentylamine in MIBK (25 ml) was refluxed for 2 h. The solvent was evaporated in vacuo and the cyclopentylamino derivative was extracted from an alkaline (pH>9) aqueous solution with ethyl acetate. The organic phase was worked up as above yielding 2.0 g of the α-(cyclopentylamino)acetamide derivative as a visceous oil. To a solution of the α-(cyclopentylamino)acetamide derivative (2 g) in MIBK 1'-chloracetyl-spiro[isobenzofuran-1(3H),4'-piperidine] (1.4 g) and potassium carbonate (1 g) were added. The mixture was refluxed for 3 h. After cooling to room-temperature the mixture was filtered through silica gel (eluted with 4 % triethylamine in ethyl acetate. Evaporation of the solvents afforded 2.4 g of the diamide which was reduced with LiAlH4 as described in example 1. The title compound 3a crystallized from a mixture of ethanol and acetone (1:4). Yield 1.3 g, mp 258°-260° C. 1H NMR (DMSO-d6)δ1.50-2.45 (m,16 H), 3.25-3.80 (m,17 H), 5.05 (s,4 H), 7.10-7.40 (m,8 H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH2:5])=[O:4].[CH:6]1([NH2:11])[CH2:10][CH2:9][CH2:8][CH2:7]1>CC(CC(C)=O)C>[CH:6]1([NH:11][CH2:2][C:3]([NH2:5])=[O:4])[CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the cyclopentylamino derivative was extracted from an alkaline (pH>9) aqueous solution with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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